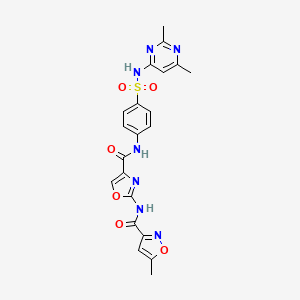
5-Cyclopropyl-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-methylphenylboronic acid is a chemical compound with the formula C10H13BO2 . It is a substance used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-2-methylphenylboronic acid consists of a phenyl ring substituted with a cyclopropyl group, a methyl group, and a boronic acid group . The molecular weight of this compound is 176.02 .Chemical Reactions Analysis
Boronic acids, including 5-Cyclopropyl-2-methylphenylboronic acid, are known to participate in Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .Scientific Research Applications
- Application : CPMPB serves as a boron reagent in SM coupling reactions. By reacting with aryl or vinyl halides, it facilitates the construction of complex organic molecules. This method is widely used in pharmaceuticals, agrochemicals, and materials science .
- Application : CPMPB participates in oxidations, aminations, halogenations, and C–C bond formations. Researchers have employed it in alkenylations, alkynylations, and arylations, making it a versatile building block for organic synthesis .
- Application : CPMPB, in combination with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to natural products like methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : CPMPB has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These achievements highlight its significance in natural product synthesis .
- Application : CPMPB plays a role in these reactions, allowing the incorporation of boron into the final product. Such transformations are valuable for creating diverse chemical structures .
- Application : Researchers appreciate their stability for chemical transformations where the boron moiety remains in the product. These features are advantageous for homologations, conjunctive cross couplings, and other synthetic processes .
Suzuki–Miyaura Coupling
Functional Group Transformations
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Radical-Polar Crossover Reactions
Stable Boronic Ester Moiety
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-cyclopropyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8,12-13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOESJDSBUVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

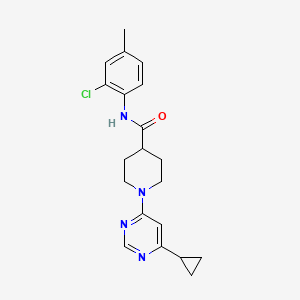
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)
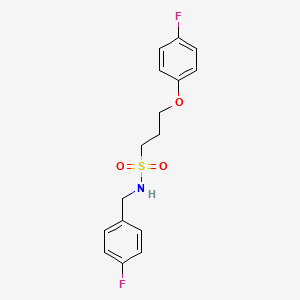
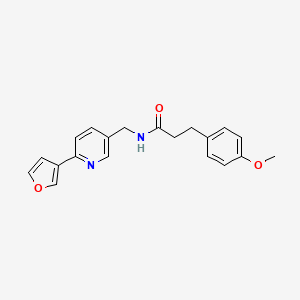

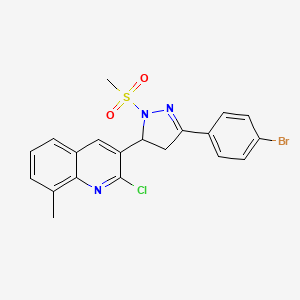
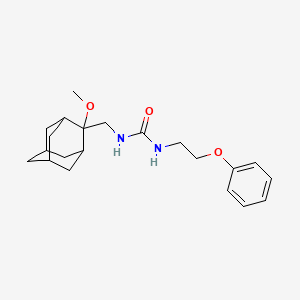

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)
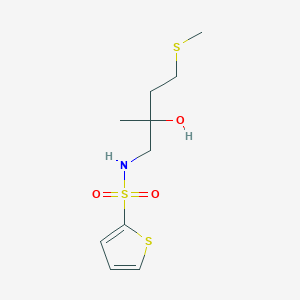
![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
